molecular formula C11H16BrN3O2 B2871572 tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1250998-21-0

tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B2871572
CAS No.: 1250998-21-0
M. Wt: 302.172
InChI Key: HGPLEIGGSVUWAZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C11H16BrN3O2 and its molecular weight is 302.172. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Doležal et al. (2006) describes the synthesis and evaluation of substituted pyrazinecarboxamides, including compounds similar to tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate. These compounds showed significant activity against Mycobacterium tuberculosis and antifungal effects, highlighting their potential in medicinal chemistry (Doležal et al., 2006).

Multigram Synthesis and Applications

  • Research by Iminov et al. (2015) focused on the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This work demonstrates the utility of such compounds in various industrial and research applications (Iminov et al., 2015).

Microwave-Assisted Preparation

  • A study by Nikulnikov et al. (2009) showed that tert-butyl amides, derived from Ugi reactions involving tert-butylisocyanide, can be cyclized into dihydropyrazolo[1,5-a]pyrazine-4,7-diones under microwave irradiation. This method illustrates an innovative approach in synthetic chemistry for the preparation of complex heterocyclic compounds (Nikulnikov et al., 2009).

Reactivity and Structural Studies

  • Mironovich and Shcherbinin (2014) investigated the reactivity of similar pyrazolo-triazine derivatives. Their research contributes to the understanding of the chemical behavior of these compounds, which is crucial for their application in various scientific fields (Mironovich & Shcherbinin, 2014).

Photosynthetic Electron Transport Inhibition

  • Vicentini et al. (2005) synthesized pyrazole derivatives and evaluated their potential as inhibitors of photosynthetic electron transport. This research indicates the possible application of these compounds in agricultural chemistry, particularly as herbicides (Vicentini et al., 2005).

Properties

IUPAC Name

tert-butyl 2-bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-4-5-15-8(7-14)6-9(12)13-15/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPLEIGGSVUWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250998-21-0
Record name TERT-BUTYL 2-BROMO-6,7-DIHYDROPYRAZOLO[1,5-A]PYRAZINE-5(4H)-CARBOXYLATE
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